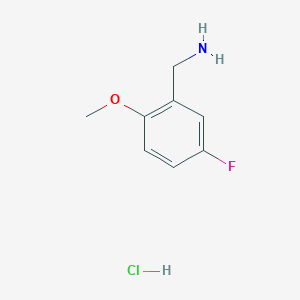

5-Fluoro-2-methoxybenzylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

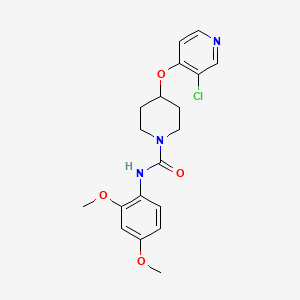

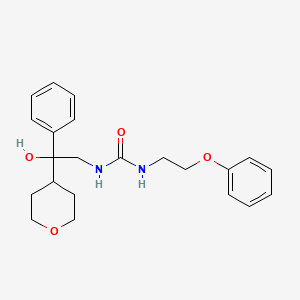

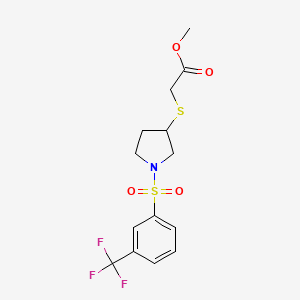

5-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound used in various scientific experiments in the fields of pharmacology, medicinal chemistry, and drug design. It has a molecular weight of 155.17 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis

This compound is a clear liquid at ambient temperature . to 97% .Applications De Recherche Scientifique

1. Chemical Synthesis and Protection Group

5-Fluoro-2-methoxybenzylamine hydrochloride has been utilized in chemical synthesis. For instance, the p-methoxybenzyl (PMB) group, related to 5-fluoro-2-methoxybenzylamine, has been used as a new N3-imide protecting group in the synthesis of 5′-O-Acryloyl-5-fluorouridine, a modified nucleoside (Akiyama et al., 1990). This method enhances the chemoselective protection of 5-fluorouridine.

2. Biological Activity in Pyrimidine Derivatives

The compound has been a part of the synthesis of pyrimidine derivatives with biological activities. Specifically, a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrated significant larvicidal activity against mosquito larvae (Gorle et al., 2016).

3. Development of Novel Chemical Sensors

This compound derivatives have been employed in the development of chemical sensors. For example, derivatives like 5-fluoro-2-hydroxybenzaldehyde rhodamine hydrazone have been used for the selective detection of copper ions, indicating its potential in environmental monitoring and bioimaging applications (Gao et al., 2014).

4. Catalysts in Organic Synthesis

Derivatives of this compound have been synthesized for use as catalysts in organic reactions. These catalysts have shown effectiveness in facilitating direct amide formation between carboxylic acids and amines, an essential reaction in organic synthesis (Arnold et al., 2008).

5. Drug Development and Modification

This compound has been involved in drug development and modification processes. For example, the synthesis of oligoribonucleotides using the 4-methoxybenzyl group as a protecting group of the 2′-hydroxyl group of adenosine highlights its role in the modification of nucleosides for potential therapeutic applications (Takaku & Kamaike, 1982).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

Propriétés

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXUYXTXTSSKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2930752.png)

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)